molecular formula C6H11Cl B1367076 cis-6-Chloro-2-hexene CAS No. 62614-70-4

cis-6-Chloro-2-hexene

Cat. No. B1367076
CAS RN: 62614-70-4
M. Wt: 118.6 g/mol
InChI Key: SJHDJTNQXRYLLN-IHWYPQMZSA-N
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Description

Cis-6-Chloro-2-hexene, also known as cis-6-chlorohex-2-ene, is a chemical compound with the molecular formula C6H11Cl . It is a colorless liquid with a strong, pungent odor . It is classified as an alkene due to its double carbon-carbon bond .


Molecular Structure Analysis

Cis-6-Chloro-2-hexene has a molecular weight of 118.6 . It is an alkene, which means it contains a carbon-carbon double bond . The cis configuration indicates that the hydrogen atoms are on the same side of the double bond .


Physical And Chemical Properties Analysis

Cis-6-Chloro-2-hexene is a colorless to almost colorless clear liquid . It has a boiling point of 132°C, a flash point of 27°C, and a specific gravity of 0.92 . The refractive index is 1.44 .

Scientific Research Applications

Synthesis of Macrocycles

cis-3,4-Dicyano-3-hexene, a compound structurally related to cis-6-Chloro-2-hexene, was used in the synthesis of new boron(III) subtriazaporphyrin chloro macrocycles. These macrocycles were formed through cyclotrimerization, demonstrating the utility of such compounds in constructing complex macrocyclic structures, which have potential applications in materials science and catalysis (Stork et al., 2006).

Catalytic Isomerization

Research has shown that compounds similar to cis-6-Chloro-2-hexene can be involved in catalytic isomerization processes. For instance, 1-hexene was isomerized over sulfated mesoporous Ta oxides, demonstrating the potential of such structures in enhancing isomerization reactions. This process is crucial in the production of various isomers used in industrial applications, showing how modifications to the hexene structure can influence reaction outcomes (Rao et al., 2008).

Photocatalytic Oxidation

The photocatalytic oxidation of 2-hexene, which is closely related to cis-6-Chloro-2-hexene, was studied using TiO2 powder. This research highlights the potential of cis-6-Chloro-2-hexene and similar compounds in photocatalytic applications, which could be significant in environmental remediation and green chemistry initiatives (Ohno et al., 1998).

Active Sites in Isomerization Reactions

The nature of active sites in isomerization reactions, particularly involving compounds like cis-6-Chloro-2-hexene, was explored. The study provides insights into the catalytic mechanisms and the design of more efficient catalysts for the isomerization of hexenes and related compounds (Abbot & Wojciechowski, 1984).

Safety And Hazards

Cis-6-Chloro-2-hexene is flammable and can cause irritation if inhaled, swallowed, or comes into contact with the skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

(Z)-6-chlorohex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHDJTNQXRYLLN-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-6-Chloro-2-hexene

CAS RN

62614-70-4
Record name cis-6-Chloro-2-hexene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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